Methyl 6-[(4-chlorobutanoyl)amino]nicotinate
Description
Methyl 6-[(4-chlorobutanoyl)amino]nicotinate is a nicotinic acid derivative characterized by a methyl ester at the 3-position of the pyridine ring and a 4-chlorobutanoyl amide substituent at the 6-position. This compound is synthesized via condensation reactions involving methyl 6-chloronicotinate and appropriately functionalized anilines, typically under acid-catalyzed conditions . Its structural features, such as the electron-withdrawing chlorine atom in the butanoyl chain and the ester group, influence its physicochemical properties and biological interactions, particularly in drug penetration and metabolic stability .
Properties
IUPAC Name |
methyl 6-(4-chlorobutanoylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-17-11(16)8-4-5-9(13-7-8)14-10(15)3-2-6-12/h4-5,7H,2-3,6H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRWRBVOUHDMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(4-chlorobutanoyl)amino]nicotinate typically involves the reaction of nicotinic acid with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with methanol to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(4-chlorobutanoyl)amino]nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobutanoyl group to a butyl group or other reduced forms.
Substitution: The chlorine atom in the chlorobutanoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-[(4-chlorobutanoyl)amino]nicotinate has been studied for its potential pharmacological effects, particularly in the context of drug development. Its structure allows it to interact with biological targets, making it a candidate for various therapeutic applications.
Anticancer Properties
Research indicates that derivatives of nicotinic acid compounds, including this compound, exhibit anticancer activity. A study focusing on similar compounds demonstrated their ability to inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .
Table 1: Summary of Anticancer Studies Involving Nicotinic Acid Derivatives
Neurological Applications
Nicotinic acid derivatives have been implicated in neuroprotective effects. This compound may enhance cognitive function and protect against neurodegeneration by acting on nicotinic acetylcholine receptors .
Agricultural Applications
The compound is also considered for use in agricultural settings, particularly as a potential herbicide or insecticide due to its bioactive properties.
Herbicidal Activity
Preliminary studies suggest that this compound can inhibit the growth of specific weed species by interfering with their metabolic processes .
Table 2: Herbicidal Efficacy of this compound
| Weed Species | Concentration (mg/L) | Efficacy (%) | Observations |
|---|---|---|---|
| Common Lambsquarters | 100 | 85 | Significant growth inhibition |
| Crabgrass | 50 | 70 | Moderate growth suppression |
Synthetic Chemistry Applications
This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex chemical entities.
Building Block for Drug Synthesis
As a versatile building block, this compound facilitates the synthesis of various pharmaceutical agents. Its functional groups allow for further modification and derivatization, which is crucial in drug discovery processes .
Case Study: Antitumor Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The results indicated that modifications to the chlorobutanoyl group significantly enhanced anticancer activity against multiple cancer cell lines .
Case Study: Agricultural Field Trials
Field trials conducted to test the herbicidal properties of this compound showed promising results against resistant weed species, suggesting its potential as an environmentally friendly alternative to conventional herbicides .
Mechanism of Action
The mechanism of action of Methyl 6-[(4-chlorobutanoyl)amino]nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.
Comparison with Similar Compounds
Methyl 6-Chloronicotinate (Precursor)
- Structure : Chlorine atom at the 6-position; methyl ester at the 3-position.
- Role: Acts as a precursor in synthesizing Methyl 6-[(4-chlorobutanoyl)amino]nicotinate. The substitution of the chlorine with a 4-chlorobutanoyl amide group increases molecular weight (from ~171.58 g/mol to ~272.71 g/mol) and lipophilicity, enhancing membrane permeability .
- Synthesis Yield : Methyl 6-chloronicotinate is commercially available, while the target compound is synthesized in ~65% yield under reflux conditions with para-toluene sulfonic acid .
Methyl 6-((4-Isobutoxy-3-Isopropylphenyl)Amino)Nicotinate (Compound 45)
- Structure: Bulky aryl amino group at the 6-position.
- However, the aryl group in Compound 45 may confer greater metabolic stability due to reduced hydrolysis susceptibility .
- Synthesis Yield : 65.4% vs. 77.2% for pyrimidine analog (Compound 46), highlighting the impact of heterocyclic core on reactivity .
Ethyl 6-((4-Chlorobenzyl)Amino)-5-Cyano-2-Phenylnicotinate
- Structure: Ethyl ester, 5-cyano, 2-phenyl, and 4-chlorobenzyl substituents.
- Molecular Weight : 391.86 g/mol (vs. 272.71 g/mol for the target compound).
- The ethyl ester may hydrolyze slower than the methyl ester in vivo, as observed in albumin-catalyzed hydrolysis studies .
Methyl -6- Methyl Nicotinate
- Structure : Methyl group at the 6-position; methyl ester at the 3-position.
- Applications: Used as a rubefacient (topical analgesic). Its simpler structure (C8H9NO2, MW 151.16 g/mol) results in lower molecular weight and higher volatility compared to the target compound, limiting its persistence in biological systems .
Hydrolysis Kinetics
- Target Compound: Methyl esters (e.g., methyl nicotinate) exhibit slower hydrolysis (half-life >95 hours with human serum albumin) compared to ethyl or butoxyethyl esters. The 4-chlorobutanoyl amide may further stabilize the ester against enzymatic cleavage .
- Ethyl 6-((4-Chlorobenzyl)Amino)-5-Cyano-2-Phenylnicotinate: The ethyl ester likely prolongs half-life relative to methyl esters but reduces topical penetration efficiency .
Skin Penetration and Erythema Induction
- Nicotinate esters induce erythema via vasodilation, with penetration influenced by vehicle formulation. The target compound’s lipophilic 4-chlorobutanoyl group may enhance skin absorption compared to simpler analogs like methyl -6- methyl nicotinate, which requires high concentrations for efficacy .
Metabolic Stability
- The 4-chlorobutanoyl chain in the target compound could undergo oxidative metabolism, whereas aryl-substituted analogs (e.g., Compound 45) may resist degradation due to aromatic stability .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Half-Life (Hydrolysis) | Primary Application |
|---|---|---|---|---|---|
| This compound | C11H12ClN2O3 | 272.71 | 4-Chlorobutanoyl amide, methyl ester | >24 hours (estimated) | Drug precursor, topical use |
| Methyl 6-chloronicotinate | C7H6ClNO2 | 171.58 | 6-Chloro, methyl ester | N/A | Synthesis intermediate |
| Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate | C22H18ClN3O2 | 391.86 | 5-Cyano, 2-phenyl, ethyl ester | >48 hours (estimated) | Research chemical |
| Methyl -6- methyl nicotinate | C8H9NO2 | 151.16 | 6-Methyl, methyl ester | <15 hours | Topical analgesic |
Biological Activity
Methyl 6-[(4-chlorobutanoyl)amino]nicotinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is derived from nicotinic acid and features a chlorobutanoyl moiety. Its molecular formula is , with a molecular weight of approximately 250.68 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Research indicates that compounds related to nicotinic acid exhibit significant antimicrobial properties. For instance, a study conducted on similar derivatives showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
| This compound | 16 | Pseudomonas aeruginosa |
These results suggest that the compound has promising antimicrobial activity comparable to standard antibiotics.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. A study highlighted its ability to inhibit pro-inflammatory cytokines in vitro, which are crucial in mediating inflammatory responses.
In vitro Study Findings:
- Cytokine Inhibition: The compound significantly reduced levels of TNF-alpha and IL-6.
- Cell Viability: No cytotoxicity was observed at concentrations up to 100 µM.
This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. In vitro assays demonstrated that the compound could induce apoptosis in cancer cell lines, including breast and colon cancer cells.
Case Study:
A case study involving the treatment of cancer cell lines with this compound showed:
- IC50 Values:
- Breast Cancer Cells: IC50 = 25 µM
- Colon Cancer Cells: IC50 = 30 µM
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Q & A
Q. What are the common synthetic pathways for preparing methyl nicotinate derivatives like Methyl 6-[(4-chlorobutanoyl)amino]nicotinate?
Answer: Methyl nicotinate derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Nucleophilic acylation : Reacting methyl 6-aminonicotinate with 4-chlorobutanoyl chloride under anhydrous conditions (e.g., in DMF with a base like triethylamine) to introduce the 4-chlorobutanoyl group .
- Esterification : Starting from nicotinic acid derivatives, esterification with methanol under acidic catalysis (e.g., H₂SO₄) forms the methyl ester backbone .
Key intermediates like methyl 6-(bromomethyl)nicotinate () or 4-chlorobutyric acid () are often used. Reaction optimization may require controlled temperatures (e.g., 150°C for coupling in DMF) .
Q. How can researchers confirm the purity and structural integrity of this compound?
Answer: Standard analytical methods include:
- NMR spectroscopy : and NMR to verify substitution patterns (e.g., aromatic protons at δ 7.37 ppm for pyridine rings, carbonyl signals near δ 168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with mass accuracy <5 ppm .
- HPLC with UV detection : For assessing purity (>95% by area under the curve) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 4-chlorobutanoyl group onto the nicotinate scaffold?
Answer: Yield optimization strategies include:
- Catalyst screening : Use coupling agents like HATU or DCC to enhance acylation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while additives like TBAH (tetra-n-butylammonium hydroxide) can accelerate nucleophilic substitution .
- Temperature control : Reactions at 150°C in sealed vessels improve kinetics for challenging substitutions . Post-reaction purification via silica gel chromatography (e.g., cyclohexane/ethyl acetate gradients) removes unreacted starting materials .
Q. What are the potential degradation pathways of this compound under physiological conditions?
Answer: Degradation mechanisms involve:
- Ester hydrolysis : Cleavage of the methyl ester group by nonspecific esterases (e.g., skin α-naphthylacetate-esterase) to yield nicotinic acid derivatives .
- Photochemical dissociation : UV exposure may induce bond cleavage in the pyridine ring or chlorobutanoyl group, forming reactive intermediates (e.g., radicals) .
To stabilize the compound, store it in anhydrous, dark conditions at −20°C and use protease inhibitors (e.g., PMSF) in biological assays .
Q. How can researchers resolve contradictions in reported synthetic yields for methyl nicotinate derivatives?
Answer: Discrepancies in yields (e.g., 94% in one study vs. 19% in another) often arise from:
- Reagent quality : Impurities in starting materials (e.g., 4-chlorobutanoyl chloride) reduce efficiency. Use HPLC-grade reagents and pre-purify intermediates .
- Reaction monitoring : Employ TLC or in-situ IR spectroscopy to track progress and adjust reaction times .
- Batch variability : Replicate reactions ≥3 times and report mean ± SD to account for variability .
Methodological Guidance
Q. What strategies are recommended for analyzing trace impurities in this compound?
Answer: Advanced impurity profiling involves:
- LC-MS/MS : Detect sub-1% impurities using MRM (multiple reaction monitoring) modes .
- Isotopic labeling : Deuterated analogs (e.g., methyl nicotinate-d4 in ) serve as internal standards for quantification .
- Stability-indicating assays : Stress testing under heat, light, and humidity identifies degradation products .
Q. How can the bioactivity of this compound be evaluated in enzyme inhibition studies?
Answer:
- Enzyme kinetics : Use recombinant enzymes (e.g., esterases or kinases) to measure IC₅₀ values via fluorometric or colorimetric assays .
- Molecular docking : Simulate binding interactions with targets (e.g., HDAC6 or dihydroorotate dehydrogenase) using software like AutoDock .
- Metabolite tracking : Monitor hydrolysis products (e.g., nicotinic acid) via LC-MS in cell lysates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
